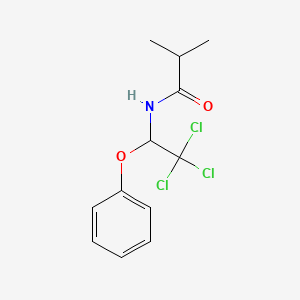![molecular formula C19H29N3O3S B3824592 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B3824592.png)
2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
説明
2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BISEA and is a potent and selective inhibitor of the G protein-coupled receptor 119 (GPR119). BISEA has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
作用機序
BISEA exerts its effects by selectively binding to and activating the 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol receptor, which is primarily expressed in pancreatic beta-cells and intestinal enteroendocrine cells. Activation of 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. BISEA also activates the 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol receptor in the gut, leading to the release of peptide YY (PYY) and reducing food intake.
Biochemical and Physiological Effects:
In addition to its effects on glucose and food intake, BISEA has been found to have various other biochemical and physiological effects. It has been shown to increase the release of adiponectin, a hormone that regulates glucose and lipid metabolism. BISEA also has anti-inflammatory effects and may be a potential therapeutic agent for inflammatory bowel disease. Furthermore, BISEA has been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
BISEA has several advantages for lab experiments, including its high potency and selectivity for the 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol receptor. It is also relatively stable and easy to synthesize. However, BISEA has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of BISEA. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the development of BISEA-based drugs for the treatment of type 2 diabetes, obesity, and neurodegenerative diseases. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of BISEA and its potential applications in other fields.
科学的研究の応用
BISEA has been extensively studied for its potential applications in various fields such as diabetes, obesity, and neurodegenerative diseases. It has been found to stimulate insulin secretion and improve glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes. BISEA has also been shown to reduce food intake and body weight in animal studies, indicating its potential use as an anti-obesity drug. Additionally, BISEA has been found to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-4-21(10-11-23)14-18-12-20-19(26(24,25)15-16(2)3)22(18)13-17-8-6-5-7-9-17/h5-9,12,16,23H,4,10-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYGYHZBVEHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3824517.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824525.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3824549.png)

![N,N'-1,4-phenylenebis[N-(phenylsulfonyl)acetamide]](/img/structure/B3824560.png)
![N,N'-(2,3,5,6-tetrachloro-1,4-phenylene)bis[N-(phenylsulfonyl)acetamide]](/img/structure/B3824562.png)
![4-[benzoyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl benzoate](/img/structure/B3824564.png)
![N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]octanamide](/img/structure/B3824566.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3824575.png)
![N-[2,2,2-trichloro-1-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3824582.png)
![2-(3-{[amino(imino)methyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3824583.png)